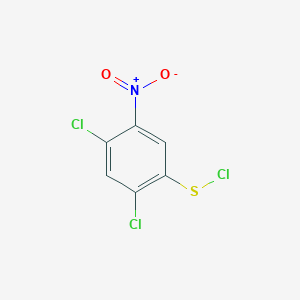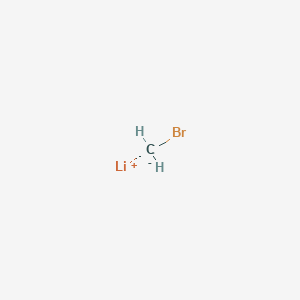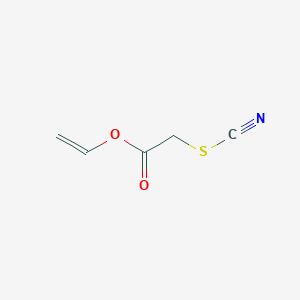![molecular formula C8H8ClFS B14350711 1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene CAS No. 98181-84-1](/img/structure/B14350711.png)
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a chlorine atom at the 1-position and a fluoromethylsulfanyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1-chloro-4-methylbenzene.
Fluoromethylation: The methyl group is then converted to a fluoromethyl group using reagents like fluoromethylsulfonyl chloride under specific reaction conditions.
Thioether Formation: The fluoromethyl group is further reacted with a thiol compound to form the fluoromethylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The fluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Phenolic Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Hydrocarbons: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The fluoromethylsulfanyl group can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluoromethylsulfanyl group.
1-Chloro-4-(methylthio)benzene: Similar structure but with a methylthio group instead of a fluoromethylsulfanyl group.
1-Chloro-4-(fluoromethyl)benzene: Similar structure but without the sulfanyl group.
Uniqueness
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene is unique due to the presence of both a fluoromethyl and a sulfanyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
| 98181-84-1 | |
Fórmula molecular |
C8H8ClFS |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
1-chloro-4-(fluoromethylsulfanylmethyl)benzene |
InChI |
InChI=1S/C8H8ClFS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5-6H2 |
Clave InChI |
RRXKEIOFKZKLMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)



![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)

